Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
Description
Cefixime EP Impurity A is a diastereomeric mixture identified as a critical process-related impurity in the synthesis of cefixime, a third-generation cephalosporin antibiotic. Diastereomers arise due to stereochemical variations at specific chiral centers, leading to distinct physicochemical properties. This impurity is designated as a "Technical Grade" material, indicating its primary use in analytical research and quality control (e.g., HPLC method validation) rather than therapeutic applications . However, related compounds such as Cefixime EP Impurity A Disodium Salt (C₁₆H₁₅N₅O₈S₂·2Na, MW 455.42) suggest structural similarities to the parent drug, cefixime .
Properties
Molecular Formula |
C16H17N5O8S2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1 |
InChI Key |
AASJUVXHJFSORA-GAHZDYRSSA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diastereomers often involves the use of chiral reagents or catalysts to induce stereoselectivity in the reaction. One common method is the diastereomeric recrystallization , where a racemic mixture is converted into diastereomers via covalent bond formation with an enantiopure resolving agent or by salt formation . High-performance liquid chromatography (HPLC) on a chiral stationary phase is also widely used for the separation and preparation of enantiopure compounds from diastereomeric mixtures .
Industrial Production Methods
In industrial settings, the production of diastereomers can involve large-scale optical resolution techniques, where racemic mixtures are separated into individual enantiomers and diastereomers using resolving agents. This method is cost-effective and operationally simple, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diastereomers can undergo various chemical reactions, including:
Oxidation: Diastereomers can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where diastereomers react with nucleophiles under different conditions to form new products.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific diastereomer and the reaction conditions. For instance, oxidation of a diastereomeric alcohol may yield different ketones or aldehydes, while reduction of a diastereomeric ketone may produce different alcohols.
Scientific Research Applications
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a technical grade compound that is a mixture of diastereomers related to cefixime, a third-generation cephalosporin antibiotic. It is primarily used as a reference material in analytical procedures for quality control of cefixime. Its presence can be indirectly relevant to specific research areas.
Applications
- Quality Control Cefixime EP Impurity A is used as a reference standard in analytical laboratories to ensure the quality control of the antibiotic drug cefixime. It is used in pharmaceutical research and quality control processes to assess the purity and stability of Cefixime formulations. Impurity reference standards of Cefixime are essential for the quality control of Cefixime medications .
- Interaction Studies Interaction studies involving Cefixime EP Impurity A focus on its impact on the pharmacokinetics and pharmacodynamics of Cefixime. Research indicates that impurities can alter absorption rates, distribution, metabolism, and excretion profiles of the primary drug. Additionally, interactions with other drugs may lead to synergistic or antagonistic effects, necessitating thorough investigation during formulation development.
- Synthesis research Cefixime EP Impurity A can be synthesized by hydrolyzing the beta-lactam of cefdinir with base . The synthesis reaction materials are easy to obtain, the cost is low, the reaction operation is simple, the requirement on reaction equipment is not high, the reaction condition is mild, and the content of the synthesized target product is high . A relatively convenient and reliable acquisition channel is provided for the research of cefixime impurities under the condition that the cefixime impurities are high in market price and cannot be bought at present, the cost is greatly reduced, and the method has a great promotion effect on the deep and extensive research of the safety, reliability and stability of cefixime related medicaments and the quality control in the production process .
Mechanism of Action
The mechanism by which diastereomers exert their effects involves interactions with specific molecular targets and pathways. For example, in the case of therapeutic oligonucleotides, diastereomers can interact with nucleic acids to regulate gene expression . The specific interactions depend on the structure of the diastereomer and the target molecule.
Comparison with Similar Compounds
Structural and Analytical Comparisons
Table 1: Key Parameters of Cefixime EP Impurity A and Related Diastereomeric Impurities
*Inferred from Cefixime EP Impurity A Disodium Salt (C₁₆H₁₅N₅O₈S₂·2Na) .
Key Observations:
Structural Differences :
- Cefixime EP Impurity A and B are cephalosporin derivatives with sulfur-containing thiazole rings, while Budesonide EP Impurity B (a corticosteroid) and Iopromide EP Impurity D (an iodinated contrast agent) belong to entirely different drug classes.
- Diastereomerism in cephalosporin impurities typically originates from variations in the β-lactam ring or side-chain configurations .
Chromatographic Behavior: Diastereomers like Cefixime EP Impurity A exhibit dual or split peaks in HPLC chromatograms due to differences in polarity and stereochemistry . For example, USP Impurity C and D (diastereomers of another cephalosporin) show baseline separation under optimized conditions . Larger impurities like Iopromide EP Impurity D require specialized methods (e.g., high-resolution LC-MS) due to their complex structures and high molecular weights .
Regulatory and Analytical Relevance :
- Cefixime EP Impurity A is critical for compliance with pharmacopeial standards (e.g., European Pharmacopoeia), where impurity thresholds are strictly enforced .
- Similar diastereomeric impurities in other drugs (e.g., Formoterol EP Impurity D) are also monitored for batch consistency and safety .
Toxicological and Regulatory Status
- Regulatory guidelines (e.g., EP, USP) mandate rigorous identification and quantification of diastereomeric impurities to ensure drug safety .
Biological Activity
Cefixime EP Impurity A is a technical grade compound primarily recognized as a mixture of diastereomers related to the third-generation cephalosporin antibiotic, Cefixime. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Cefixime EP Impurity A has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₇N₅O₈S₂
- Molecular Weight : 471.46 g/mol
- CAS Number : Not specifically listed but associated with Cefixime impurities.
The compound's structure is significant as it influences its pharmacokinetic and pharmacodynamic properties, which are crucial in the context of drug formulation and quality control.
Role in Pharmacokinetics and Pharmacodynamics
Research indicates that impurities like Cefixime EP Impurity A can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug, Cefixime. Studies have shown that these impurities may lead to:
- Altered absorption rates : Impurities can modify the solubility and stability of the active compound.
- Changes in distribution : The presence of impurities may affect how the drug is distributed throughout the body.
- Metabolic pathways : Impurities can influence metabolic processes, potentially leading to different efficacy or toxicity profiles.
- Excretion rates : The elimination of drugs may be affected by the presence of impurities, impacting therapeutic outcomes.
Comparison with Other Cephalosporins
The following table compares Cefixime EP Impurity A with other cephalosporins:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Cefixime | 79350-37-1 | Third-generation cephalosporin; broad-spectrum antibiotic. |
| Cefotaxime | 75610-58-7 | Effective against gram-negative bacteria. |
| Ceftazidime | 70357-07-2 | Notable for anti-pseudomonal activity. |
| Ceftriaxone | 104376-79-6 | Extended-spectrum; used for severe infections. |
Cefixime EP Impurity A is unique due to its role as an impurity that can influence the effectiveness and safety profile of Cefixime itself.
Case Studies and Research Findings
-
Stability-Indicating HPLC Methodology :
A study developed a stability-indicating high-performance liquid chromatography (HPLC) method to analyze cefixime and its impurities under thermal stress conditions. The results indicated that various degradation products were formed, including those related to Cefixime EP Impurity A. The method provided insights into how these impurities could affect drug stability over time . -
Toxicological Studies :
Toxicological assessments are critical for understanding the safety implications of impurities like Cefixime EP Impurity A. Research suggests that while cephalosporins are generally safe, specific impurities may pose risks that require thorough evaluation during drug development . -
Environmental Impact Studies :
Research has also focused on the removal of cefixime from wastewater using innovative nanocomposite materials. The adsorption studies revealed that environmental factors such as pH and concentration significantly impact the removal efficiency of cefixime and its impurities .
Q & A
Q. How are diastereomers of Cefixime EP Impurity A separated and identified using HPLC?
Methodological Answer: Diastereomers are separated via reversed-phase HPLC with optimized mobile phases (e.g., phosphate buffer and acetonitrile gradients). Relative Retention Time (RRT) alignment with European Pharmacopoeia (EP) standards is critical. For validation, mixed impurity-API injections are analyzed to confirm resolution and specificity. For example, EP guidelines require RRT tolerances of ±5% for impurities relative to the API peak, as demonstrated in impurity-API co-injection studies .
Q. What spectroscopic techniques validate the structural integrity of Cefixime EP Impurity A?
Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., β-lactam rings), while nuclear magnetic resonance (NMR) confirms stereochemistry. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) characterize crystallinity and thermal stability. For example, cocrystallization studies of cefixime analogs use DSC to detect melting point shifts, confirming diastereomeric interactions .
Q. What are the key parameters for quantifying Cefixime EP Impurity A in technical-grade mixtures?
Methodological Answer: Parameters include linearity (R² >0.99 in 50–150% impurity range), precision (%RSD <2%), and accuracy (recovery 98–102%). A Quality by Design (QbD) approach using fractional factorial design optimizes variables like pH, wavelength, and derivatizing agents (e.g., ninhydrin). Central composite designs further refine detection limits .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize detection limits for Cefixime EP Impurity A in multi-impurity systems?
Methodological Answer: RSM models interactions between variables (e.g., column temperature, flow rate, mobile phase composition). A Box-Behnken design reduces experimental runs while maximizing resolution. For instance, optimizing HPMC K15M and Carbopol 971P ratios in cefixime formulations improved impurity detection by 20% via RSM .
Q. What experimental strategies resolve stability data contradictions for Cefixime EP Impurity A under varying pH conditions?
Methodological Answer: Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) coupled with stability-indicating HPLC methods isolate degradation pathways. For example, cefixime trihydrate microspheres showed pH-dependent solubility (0.42 mg/mL at pH 1.2 vs. 0.68 mg/mL at pH 6.8), requiring buffered dissolution media to mimic gastrointestinal conditions .
Q. How does Cefixime EP Impurity A influence the mucoadhesive properties of drug delivery systems?
Methodological Answer: Impurity interactions with mucoadhesive polymers (e.g., Carbopol 971P) are assessed via zeta potential measurements and ex vivo adhesion tests. In cefixime microspheres, impurity levels >0.2% reduced mucoadhesion by 15%, attributed to steric hindrance from diastereomers .
Q. What chromatographic strategies differentiate Cefixime EP Impurity A from co-eluting process-related impurities?
Methodological Answer: Use orthogonal methods: HILIC for polar impurities and RP-HPLC for hydrophobic ones. For example, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (a common cefixime impurity) elutes at RRT 0.3 under EP conditions, distinct from Impurity A’s RRT of 0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
